Dimethylammonium dimethylcarbamate

Description

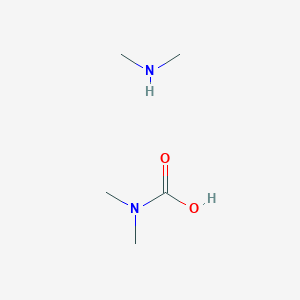

Structure

2D Structure

Properties

IUPAC Name |

dimethylcarbamic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYXHCMRGZVYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073974 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4137-10-4 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethylammonium Dimethylcarbamate from Dimethylamine and Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a versatile ionic liquid, from the direct reaction of dimethylamine (B145610) and carbon dioxide. This document details the underlying chemical principles, optimized experimental protocols for both laboratory and industrial scales, and methods for purification and characterization.

Introduction

Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is an ionic liquid formed from the simple acid-base reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[1] Its utility spans various applications, including its use as a transient solvent, a source of dimethylamine in chemical reactions, and in CO2 capture technologies. The synthesis is notable for its atom economy and the reversible nature of the reaction, which allows for the facile recovery of the starting materials.[2] This guide aims to provide researchers and chemical development professionals with the detailed technical information necessary to synthesize, purify, and characterize this compound effectively.

Reaction Mechanism and Thermodynamics

The formation of this compound is an exothermic reaction that proceeds readily upon mixing dimethylamine and carbon dioxide.[3] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbon atom of CO2 to form a carbamate (B1207046) anion. This anion is then stabilized by a dimethylammonium cation, which is formed from a second molecule of dimethylamine acting as a base.

Reaction Pathway

Caption: The reaction proceeds via nucleophilic attack of dimethylamine on carbon dioxide, followed by proton transfer to form the ionic product.

The reaction is in equilibrium, and the position of the equilibrium is dependent on temperature and pressure. Lower temperatures favor the formation of the salt, while higher temperatures can lead to the dissociation of DIMCARB back into its gaseous precursors.[2]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods, from simple laboratory-scale preparations to more controlled industrial processes.

Laboratory-Scale Synthesis

A straightforward method for preparing DIMCARB in a laboratory setting involves the direct reaction of a solution of dimethylamine with solid carbon dioxide (dry ice).[4]

Experimental Protocol:

-

Preparation: In a well-ventilated fume hood, dissolve a known quantity of dimethylamine in a suitable aprotic, non-polar organic solvent (e.g., diethyl ether or hexane) in a pre-weighed flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

-

Reaction: Slowly add small pieces of dry ice to the stirred dimethylamine solution. An exothermic reaction will occur, leading to the formation of a white precipitate or a viscous oil. Continue adding dry ice until the reaction ceases.

-

Isolation: Once the reaction is complete, allow the excess dry ice to sublime. The product can be isolated by decanting the solvent.

-

Purification: The resulting this compound can be purified by washing with a cold, non-polar solvent to remove any unreacted dimethylamine and other impurities. For higher purity, recrystallization can be performed.

Synthesis Workflow

Caption: A step-by-step workflow for the laboratory-scale synthesis of DIMCARB.

Industrial-Scale Synthesis

On an industrial scale, the synthesis is typically carried out in a continuous process that allows for better control of the reaction conditions and efficient separation of the product.

Process Description:

An industrial process for the production of this compound involves maintaining pressurized sources of liquid dimethylamine and liquid carbon dioxide.[3] The reactants are separately expanded and brought into a reaction zone maintained at a temperature of approximately 120-130°F (49-54°C).[3] The exothermic heat of the reaction is managed through heat exchangers. The liquid product, this compound, is continuously withdrawn, while any unreacted gaseous dimethylamine and carbon dioxide can be separated and recycled.[3] This process is reported to proceed quantitatively.[3]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. While the reaction is often described as quantitative, particularly in industrial settings, precise yields can be influenced by factors such as temperature, pressure, and the choice of solvent in laboratory preparations.

| Parameter | Condition | Yield/Conversion | Reference |

| Temperature | 120-130°F (49-54°C) | Quantitative | [3] |

| Solvent | Aprotic, non-polar | High (qualitative) | [4] |

| Reactant Ratio | 2:1 (Dimethylamine:CO2) | Stoichiometric | [5] |

Purification

Purification of this compound is crucial to remove unreacted starting materials and any byproducts.

Industrial-Scale Purification

In a continuous industrial process, purification is often achieved by stripping the liquid product to remove any dissolved, unreacted carbon dioxide and dimethylamine, which can then be recycled back into the reactor.[3]

Laboratory-Scale Purification

For laboratory-scale batches, recrystallization is an effective method for obtaining high-purity this compound.

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a polar and a non-polar solvent may be effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Purification Workflow

References

- 1. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Dimethylammonium Dimethylcarbamate: A Comprehensive Technical Guide

CAS Number: 4137-10-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a versatile organic compound with the CAS number 4137-10-4.[1] It is the salt formed from the reaction of dimethylamine (B145610) and carbon dioxide.[2] While primarily utilized as a reagent and a solvent in various chemical syntheses, its properties as a distillable ionic liquid have garnered significant interest. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on methodologies and data relevant to laboratory and industrial research.

It is important to note that extensive searches of scientific literature and databases have not revealed any significant direct biological activity or therapeutic applications for dimethylammonium dimethylcarbamate itself. Its relevance to drug development professionals lies in its utility as a reagent in the synthesis of pharmaceutically relevant molecules.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H14N2O2 | [2][4] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 60-61 °C | |

| Density | 1.05 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 | |

| Solubility | Soluble in water | [5] |

Synthesis

The most common and straightforward synthesis of this compound involves the direct reaction of dimethylamine with carbon dioxide, typically in the form of dry ice.[6] This exothermic reaction is generally performed in an organic solvent.

General Experimental Protocol for Synthesis

Materials:

-

Dimethylamine solution (e.g., in THF or other aprotic, non-polar solvent)

-

Dry ice (solid carbon dioxide)

-

Anhydrous, aprotic, non-polar solvent (e.g., diethyl ether, hexane)

-

Reaction flask equipped with a magnetic stirrer and a drying tube

Procedure:

-

A solution of dimethylamine in an anhydrous, aprotic, non-polar solvent is prepared in a reaction flask and cooled in an ice bath.

-

Small pieces of dry ice are slowly added to the stirred dimethylamine solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

The reaction mixture is stirred until the dry ice has completely reacted.

-

The resulting solution is typically used directly or the solvent can be removed under reduced pressure to yield the liquid product.

A patented industrial-scale process describes the reaction of gaseous dimethylamine and carbon dioxide at elevated temperatures (around 120-130°F) to facilitate the separation of the liquid product from unreacted gaseous starting materials.[7]

Spectroscopic Data

-

FT-IR: An FT-IR spectrum is available on ChemicalBook, which can be used for identification.[2] The spectrum would be expected to show characteristic peaks for N-H, C-H, C=O (carbamate), and C-N bonds.

-

NMR: 1H and 13C NMR data for the constituent ions, dimethylammonium and dimethylcarbamate, can be found in databases such as the Human Metabolome Database.[8] The 1H NMR spectrum of dimethylamine shows two distinct proton environments.[8]

Applications in Chemical Synthesis

This compound serves as a versatile reagent and solvent in several synthetic applications.

Extraction of Tannins from Plant Materials

DIMCARB has been effectively used as a distillable ionic liquid for the room temperature extraction of hydrolysable tannins from plant sources like Acacia Catechu and Terminalia Chebula. This method has shown significantly higher extraction efficiencies (around 85%) compared to traditional water-based methods.[9]

Experimental Workflow for Tannin Extraction:

A detailed protocol for tannin extraction can be adapted from methodologies for solid-liquid extraction with ionic liquids.[5][10] The general steps involve mixing the plant material with DIMCARB, followed by separation of the liquid and solid phases, and subsequent recovery of the tannins from the ionic liquid. A key advantage is the ability to recover and reuse the DIMCARB by distillation.[11]

Synthesis of Calixarene-Based Ketocyanine Fluorophores

DIMCARB is employed as a reusable reaction medium for the condensation of formyl calix[7]arenes with arylmethylene(hetarylmethylene)cyclopentanones to produce cup-shaped calix[7]arenes bearing ketocyanine fluorophore fragments.[12] These compounds exhibit strong positive solvatofluorochromism.

General Experimental Protocol for Calixarene Synthesis: A mixture of the formyl calix[7]arene and the appropriate cyclopentanone (B42830) derivative is heated in this compound. The product is then isolated through standard purification techniques. The use of DIMCARB can facilitate the reaction and product isolation.

Electrodeposition of Silver

This compound has been mentioned in the context of electrodeposition of silver. While detailed protocols using DIMCARB specifically are scarce, related cyanide-free silver electroplating baths often use complexing agents to achieve smooth and compact silver deposits.[13][14][15]

Synthesis of N,N-Dimethyl Amides

DIMCARB can serve as a source of dimethylamine for the synthesis of N,N-dimethyl amides from carboxylic acids. This application is particularly useful when the direct use of gaseous dimethylamine is not feasible. The reaction typically involves heating the carboxylic acid with DIMCARB, often with a coupling agent like DCC (dicyclohexylcarbodiimide).[16]

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin irritation and eye damage.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Hazard Statements and Precautionary Codes

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable synthetic reagent and solvent with demonstrated applications in areas such as natural product extraction and the synthesis of complex organic molecules. Its characterization as a distillable ionic liquid offers advantages in terms of recyclability and green chemistry principles. For researchers and professionals in drug development, its primary utility lies in its role as a dimethylaminating agent and a non-aqueous reaction medium for the synthesis of pharmaceutical intermediates and other target molecules. Currently, there is no evidence to suggest that this compound possesses inherent biological activity or direct therapeutic applications. Future research may explore its potential in other areas of synthetic chemistry and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]

- 3. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound(DIMCARB) | 4137-10-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]

- 8. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Technological Application of Tannin-Based Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Complexing agent study for environmentally friendly silver electrodeposition(ii): electrochemical behavior of silver complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. eng.utsunomiya-u.ac.jp [eng.utsunomiya-u.ac.jp]

- 15. scienceopen.com [scienceopen.com]

- 16. youtube.com [youtube.com]

Dimethylammonium Dimethylcarbamate: A Technical Guide to a Distillable Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a protic ionic liquid that has garnered interest for its unique property of being distillable. Composed of dimethylamine (B145610) and carbon dioxide, it exists in a dynamic equilibrium that allows for its decomposition into gaseous precursors, distillation, and subsequent reformation. This characteristic, combined with its utility as a polar aprotic solvent, makes it a subject of investigation for various applications in chemical synthesis and separations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of DIMCARB, with a focus on its relevance to the scientific and drug development communities.

Physicochemical Properties

DIMCARB is a clear, colorless to light yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C5H14N2O2 | [3][4] |

| Molecular Weight | 134.18 g/mol | [3][4] |

| Boiling Point | 60-61 °C (decomposes) | [3][4] |

| Density | 1.05 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.454 | [3] |

| CAS Number | 4137-10-4 |

Synthesis and Distillation

The synthesis of dimethylammonium dimethylcarbamate is a reversible reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[5][6]

Synthesis of this compound

A straightforward method for the laboratory-scale synthesis of DIMCARB involves the direct reaction of dimethylamine with carbon dioxide.

Experimental Protocol:

-

Reaction Setup: A two or three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube is used. The flask should be cooled in an ice bath.

-

Reactant Introduction: A solution of dimethylamine in an aprotic, non-polar solvent (e.g., hexane (B92381) or toluene) is placed in the flask.

-

Reaction: Gaseous carbon dioxide is bubbled through the stirred dimethylamine solution. Alternatively, solid carbon dioxide (dry ice) can be added portion-wise to the solution.[7]

-

Completion and Isolation: The reaction is exothermic. The addition of carbon dioxide is continued until the absorption ceases. The resulting liquid, this compound, can be isolated after the evaporation of the solvent under reduced pressure.

Distillation of this compound

The "distillability" of DIMCARB is a key feature, stemming from its thermal decomposition into volatile components.[6] Upon heating to its boiling point of 60-61 °C, DIMCARB reverts to gaseous dimethylamine and carbon dioxide. These gases can be transferred and condensed at a lower temperature to reform the ionic liquid, effectively purifying it from non-volatile impurities.[6]

Experimental Protocol for Distillation:

-

Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be equipped with a cooling source for the condenser.

-

Distillation: The crude DIMCARB is placed in the distillation flask and heated gently. As the temperature approaches 60-61 °C, the liquid will decompose into its gaseous constituents.

-

Condensation: The gaseous dimethylamine and carbon dioxide travel through the condenser, where they cool and recombine to form liquid DIMCARB, which is collected in the receiving flask.

-

Purification: This process effectively separates the ionic liquid from any non-volatile contaminants, which remain in the distillation flask.

Spectroscopic Data

The structural characterization of this compound can be performed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the dimethylammonium cation and the methyl protons of both the cation and the dimethylcarbamate anion. The chemical shifts will be influenced by the solvent and temperature. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for the methyl carbons of the dimethylammonium and dimethylcarbamate ions, as well as the carbonyl carbon of the carbamate (B1207046). In the dimethylamine precursor, due to symmetry, only one signal is observed for the two equivalent carbon atoms.[8] |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations in the dimethylammonium cation (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and a strong absorption for the C=O stretching of the carbamate group (around 1650 cm⁻¹).[9] |

| Mass Spectrometry | The mass spectrum of the precursor, dimethylamine, shows a base peak at m/z 44.[10] |

Applications in Research and Drug Development

While specific applications of DIMCARB in drug development are not extensively documented, its properties as a polar, aprotic, and distillable ionic liquid suggest potential utility in several areas. Ionic liquids, in general, are being explored in drug development for their ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) and for the formation of ionic liquid forms of APIs.

Solvent for Organic Synthesis

DIMCARB has been utilized as a reusable reaction medium for various organic transformations, including the synthesis of monoarylidene cyclopentanones and chalcones via aldol (B89426) condensation.[3][11]

Experimental Protocol for Aldol Condensation (General):

-

Reactant Preparation: An aldehyde and a ketone are dissolved in this compound in a reaction vessel.

-

Reaction: The mixture is stirred, and a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction can be conducted at room temperature or with gentle heating.

-

Workup and Product Isolation: Upon completion of the reaction, the product can be isolated through several methods. One approach involves the distillation of DIMCARB, leaving the non-volatile product behind. Alternatively, the reaction mixture can be treated with an aqueous acid, followed by extraction of the product with a suitable organic solvent.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Potential in Drug Formulation and Delivery

The use of ionic liquids to improve the solubility and bioavailability of drugs is an active area of research. While no specific studies were identified that utilize DIMCARB for this purpose, its nature as an ionic liquid suggests it could be investigated as a component in drug formulations.

Signaling Pathways

There is currently no scientific literature available that directly links this compound to any specific biological signaling pathways. As a solvent, its role would be indirect, facilitating chemical reactions or dissolving compounds that may then be used in biological assays to study such pathways. The impact of residual solvent on biological assays is an important consideration, as solvents like DMSO are known to have effects on cellular systems.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is irritating to the eyes, respiratory system, and skin.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound presents an interesting case of a "distillable" ionic liquid with potential applications as a recyclable solvent in organic synthesis. Its synthesis from readily available precursors and its unique purification method make it an accessible compound for research purposes. While its direct role in drug development and interaction with biological signaling pathways remains to be explored, its properties as an ionic liquid warrant further investigation into its potential as a solvent or formulation excipient in the pharmaceutical sciences. Further research is needed to fully characterize its vapor pressure-temperature relationship and to explore its utility in a broader range of chemical and biological applications.

References

- 1. research.tudelft.nl [research.tudelft.nl]

- 2. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]

- 4. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Probe Confined Dynamic Mapping for G Protein-Coupled Receptor Allosteric Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Organic Compounds in Dimethylammonium Dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a unique ionic liquid that presents a compelling profile for various applications, including as a reaction medium and an extractant. Comprising dimethylamine (B145610) and carbon dioxide, it is considered a "distillable" ionic medium, a characteristic that distinguishes it from many conventional ionic liquids.[1] Its utility as a solvent is of particular interest to researchers in drug development and organic synthesis. This technical guide provides an in-depth overview of the solubility of organic compounds in DIMCARB, focusing on available data, experimental protocols for solubility determination, and a workflow for solubility screening.

General Solubility of Organic Compounds in DIMCARB

DIMCARB is recognized for its excellent solvating power for a variety of organic molecules. This is attributed to its low molecular weight and the presence of multiple coordinating centers.[2]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility and miscibility of various organic compounds and solvents in DIMCARB.

| Compound/Solvent Class | Examples | Solubility/Miscibility in DIMCARB | Reference |

| Aromatic Hydrocarbons | Benzene | Highly Miscible | [2] |

| Halogenated Solvents | Dichloromethane | Highly Miscible | [2] |

| Ethers | Diethyl Ether | Highly Miscible | [2] |

| Alcohols | Methanol | Highly Miscible | [2] |

| Hydrocarbons | - | Generally low miscibility | [2] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in various research and development phases, from early-stage drug discovery to process chemistry. The following are detailed experimental protocols that can be adapted for determining the solubility of organic compounds in DIMCARB.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4]

Objective: To determine the saturation concentration of a solid organic compound in DIMCARB at a specific temperature.

Materials:

-

The solid organic compound of interest (solute)

-

Dimethylammonium dimethylcarbamate (solvent)

-

Glass vials with screw caps

-

A constant temperature shaker or incubator

-

A suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Syringe filters (chemically compatible with DIMCARB)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the solid organic compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Solvent Addition: Accurately add a known volume of DIMCARB to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to the desired constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the organic compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculation: Calculate the solubility of the compound in DIMCARB using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds. This method typically involves dissolving the compound in an organic solvent and then adding it to the aqueous or other solvent of interest.

Objective: To rapidly estimate the solubility of an organic compound in DIMCARB.

Materials:

-

The organic compound of interest

-

A highly soluble organic solvent (e.g., DMSO)

-

This compound

-

96-well plates

-

Plate reader or other suitable detection system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the organic compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: Add the stock solution to the wells of a 96-well plate containing DIMCARB.

-

Precipitation Observation: The point at which the compound precipitates out of the solution is observed, often using a plate reader that can detect light scattering or turbidity.

-

Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

Workflow for Solubility Screening in Drug Development

In the context of drug development, solubility screening is a systematic process to identify compounds with favorable solubility characteristics.

This workflow illustrates the progression from high-throughput kinetic solubility screening in the early discovery phase to more rigorous thermodynamic solubility determination for lead candidates. The data gathered informs the selection of compounds with the most promising physicochemical properties for further development.

Conclusion

This compound holds promise as a versatile and "distillable" ionic liquid solvent. While a comprehensive database of quantitative solubility for a wide array of organic compounds in DIMCARB is yet to be established, the experimental protocols and workflow outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate its potential as a solvent for their specific applications. The continued investigation into the solvent properties of DIMCARB will undoubtedly expand its utility in various fields of chemical science.

References

Thermal Stability and Decomposition of Dimethylammonium Dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB). DIMCARB, a protic ionic liquid, is notable for its reversible thermal decomposition at relatively low temperatures. This document consolidates available data on its physical properties, expected thermal behavior, and the mechanism of its decomposition. Detailed experimental protocols for the thermal analysis of volatile ionic liquids are also presented to guide researchers in this area.

Introduction

Dimethylammonium dimethylcarbamate (CAS RN: 4137-10-4), often abbreviated as DIMCARB, is the salt formed from the reaction of dimethylamine (B145610) and carbon dioxide.[1] It belongs to the class of dialkylammonium dialkylcarbamates and is recognized as a distillable ionic liquid.[2] Its unique property of reversible thermal decomposition at a relatively low temperature makes it an interesting compound for various applications, including as a solvent and extractant.[1] Understanding the thermal stability and decomposition pathways of DIMCARB is crucial for its safe handling, application, and for the design of processes where it might be used as a reagent or solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4137-10-4 | [3] |

| Molecular Formula | C5H14N2O2 | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 60-61 °C (decomposes) | [1][3] |

| Density | 1.05 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.454 | [3] |

Thermal Stability and Decomposition

Decomposition Onset and Reversibility

This compound is known to undergo thermal decomposition at approximately 60°C.[2] This decomposition is a reversible reaction where the ionic liquid reverts to its constituent starting materials: dimethylamine and carbon dioxide.[2] This reversible nature is a key feature, allowing for the "distillation" and purification of DIMCARB.[2]

Decomposition Pathway

The decomposition of this compound is a dissociation reaction. The dimethylammonium cation transfers a proton to the dimethylcarbamate anion, leading to the formation of two neutral molecules: dimethylamine and the unstable dimethylcarbamic acid. The dimethylcarbamic acid readily decomposes into dimethylamine and carbon dioxide. The overall reversible decomposition is illustrated in the following diagram.

Caption: Reversible decomposition of DIMCARB.

Expected Thermal Analysis Behavior

Based on its known properties, the following behavior would be expected during thermal analysis:

-

Thermogravimetric Analysis (TGA): A TGA scan would likely show a significant mass loss beginning around 60°C, corresponding to the volatilization of dimethylamine and carbon dioxide. Due to the volatility of the compound itself, distinguishing between evaporation and decomposition would require careful experimental design, possibly using a high-pressure TGA or a sealed pan with a pinhole.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a large endothermic peak around 60-61°C. This peak would represent the combined enthalpy of decomposition and vaporization of the resulting products.

Experimental Protocols for Thermal Analysis

Characterizing the thermal stability of a volatile and low-boiling ionic liquid like this compound requires specialized experimental procedures. Below are detailed methodologies for conducting TGA and DSC analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Apparatus: A thermogravimetric analyzer (TGA) with a high-resolution balance and precise temperature control.

Methodology:

-

Sample Preparation:

-

Use a small sample mass (typically 1-5 mg) to minimize thermal gradients.

-

Given the volatility, handle the sample quickly and in a controlled environment to minimize evaporation before the analysis.

-

For volatile samples, consider using a hermetically sealed pan with a pinhole to control the evaporation rate.

-

-

Instrument Setup:

-

Crucible: Use a standard aluminum or platinum crucible. For volatile samples, a hermetically sealed pan with a precisely sized pinhole is recommended.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a controlled rate. A slower heating rate (e.g., 5-10 °C/min) is often preferred for better resolution of thermal events.

-

Heat to a final temperature well above the expected decomposition, for instance, up to 150°C, to ensure complete volatilization/decomposition.

-

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes associated with the decomposition of the material.

Apparatus: A differential scanning calorimeter (DSC) with a sensitive heat flow sensor.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.

-

Crucially for a volatile sample that decomposes to gaseous products, use a hermetically sealed pan to prevent mass loss before the thermal event and to contain the pressure generated during decomposition. A small pinhole in the lid can be used to allow for a controlled release of the gaseous products, which can provide a sharper boiling/decomposition peak.[4]

-

-

Instrument Setup:

-

Reference: An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) at a constant flow rate is typically used.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected decomposition (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) through the decomposition temperature range.

-

A cooling and second heating cycle can be performed to investigate the reversibility of the thermal events.

-

-

-

Data Analysis:

-

The endothermic peak corresponding to the decomposition can be integrated to determine the enthalpy of the transition (ΔH).

-

The onset temperature of the peak provides another measure of the decomposition temperature.

-

Caption: Workflow for thermal analysis.

Conclusion

References

An In-depth Technical Guide to Dimethylammonium Dimethylcarbamate: Polarity and Solvent Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a versatile ionic liquid renowned for its unique characteristic as a "switchable polarity" solvent. This technical guide provides a comprehensive overview of the polarity and solvent properties of DIMCARB, intended to support its application in research, chemical synthesis, and drug development. This document details the physicochemical properties of DIMCARB, explains the mechanism of its polarity switching, and provides experimental protocols for its synthesis and the characterization of its solvent properties.

Introduction

Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is a salt formed from the reaction of dimethylamine (B145610) and carbon dioxide. It exists in a dynamic equilibrium, behaving as an ionic liquid at lower temperatures and dissociating into its neutral, gaseous components at elevated temperatures. This reversible nature underpins its utility as a switchable ionic liquid (SIL) or switchable polarity solvent (SPS), offering significant advantages in reaction engineering, separations, and extractions by enabling facile product separation and solvent recovery. Understanding the polarity and solvent characteristics of DIMCARB is paramount to leveraging its full potential in various scientific applications.

Physicochemical and Polarity Data

The solvent properties of DIMCARB are intrinsically linked to its molecular structure and the equilibrium between its ionic and non-ionic forms. A summary of its key physicochemical and polarity parameters is presented below.

Table 1: Physicochemical and Polarity Properties of this compound

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₅H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.05 g/mL at 25 °C | [1] |

| Boiling Point | 60-61 °C (dissociates) | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Polarity Parameters | ||

| Dimroth-Reichardt E_T(30) | 57.2 kcal/mol | [3] |

| Normalized E_T^N | 0.82 | [3] |

| Solubility | ||

| Water | Soluble | |

| Chloroform | Sparingly soluble | |

| Methanol | Slightly soluble |

The "Switchable Polarity" Mechanism

The defining characteristic of DIMCARB is its ability to switch between a high-polarity ionic state and a low-polarity mixture of neutral molecules. This transition is governed by a temperature-dependent chemical equilibrium.

At temperatures below 60 °C, two molecules of dimethylamine react with one molecule of carbon dioxide to form the ionic salt, this compound. In this state, it is a polar, ionic liquid.

Formation of DIMCARB (Ionic, High Polarity State): 2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻

Upon heating to temperatures above 60 °C, the equilibrium shifts to the left, and the ionic salt dissociates back into gaseous dimethylamine and carbon dioxide. This mixture of non-polar gases represents the low-polarity state. This reversible transformation allows for the solvent's polarity to be "switched" on and off by simply adjusting the temperature.[4]

References

- 1. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethylammonium Dimethylcarbamate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a compound formed from the simple reaction of dimethylamine (B145610) and carbon dioxide, has garnered significant interest as a versatile solvent, particularly within the realm of green chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of DIMCARB. Detailed experimental protocols, quantitative data, and visualizations of its chemical behavior are presented to serve as a valuable resource for researchers and professionals in chemistry and drug development. While DIMCARB is primarily recognized for its industrial applications as a switchable-polarity solvent, this guide also addresses the current understanding of its biological activity, or lack thereof, to provide a complete scientific profile.

Introduction

Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is an ionic liquid that exists as a clear, colorless to light yellow liquid at room temperature.[1][3] It is the salt formed from the reaction of two equivalents of dimethylamine with one equivalent of carbon dioxide.[2] The compound's unique properties, most notably its ability to be "distilled" and its classification as a switchable-polarity solvent, have made it a subject of academic and industrial research.[2] This guide will delve into the fundamental aspects of DIMCARB, from its historical context to its modern-day applications.

Discovery and History

The precise historical account of the first synthesis and characterization of this compound is not well-documented in readily available scientific literature. However, the underlying reaction between secondary amines and carbon dioxide to form carbamates has been a known chemical principle for many decades. The large-scale industrial production and detailed investigation of DIMCARB appear to be more recent, driven by the growing interest in ionic liquids and environmentally benign solvent systems. A notable milestone in its industrial application is a 1960 patent detailing a process for the production of liquid this compound from gaseous carbon dioxide and dimethylamine, highlighting its relevance in industrial chemistry from that period.[4] Research in the late 20th and early 21st centuries has further elucidated its properties and expanded its applications, particularly as a "green" solvent.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and scientific publications.

| Property | Value | References |

| Molecular Formula | C5H14N2O2 | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| CAS Number | 4137-10-4 | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 60-61 °C (decomposes) | [1][3] |

| Density | 1.05 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Flash Point | 13 °C (55.4 °F) | |

| Solubility | Water (Soluble), Chloroform (Sparingly), Methanol (Slightly) | [1][5] |

Synthesis

The synthesis of this compound is a straightforward acid-base reaction between a Lewis acid (carbon dioxide) and a Lewis base (dimethylamine).

General Reaction

2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻

Experimental Protocols

4.2.1. Laboratory Scale Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

-

Materials:

-

Dimethylamine solution (e.g., 40% in water or anhydrous in a suitable solvent)

-

Dry ice (solid carbon dioxide)

-

Anhydrous, aprotic solvent (e.g., toluene (B28343) or hexane)

-

Reaction flask equipped with a magnetic stirrer and a drying tube

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

-

Procedure:

-

In a fume hood, charge the reaction flask with a solution of dimethylamine in the chosen anhydrous, aprotic solvent.

-

Cool the flask to 0 °C or below using the low-temperature bath.

-

While stirring vigorously, slowly add small pieces of dry ice to the dimethylamine solution. An exothermic reaction will occur, and the temperature should be carefully monitored and maintained below 10 °C.

-

Continue adding dry ice until the reaction ceases (i.e., no more gas evolution is observed upon addition of fresh dry ice).

-

Allow the reaction mixture to slowly warm to room temperature.

-

The product, this compound, will typically separate as a liquid phase. If a solvent was used, it can be removed under reduced pressure.

-

-

Purification and Characterization:

-

Due to its thermal lability, distillation is performed with care. The compound can be purified by heating to around 60 °C, at which point it decomposes back into dimethylamine and carbon dioxide, which can then be recondensed and collected in a cooled receiver to reform the product.[2]

-

The structure can be confirmed using spectroscopic methods as described in the following section.

-

4.2.2. Industrial Scale Synthesis

An industrial process for the production of this compound has been patented.[4] This process involves the controlled exothermic reaction of gaseous dimethylamine and carbon dioxide in a reactor system designed to efficiently manage the heat of reaction and separate the liquid product from unreacted gaseous starting materials.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure, which consists of a dimethylammonium cation and a dimethylcarbamate anion.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of both the cation and the anion, as well as the N-H protons of the dimethylammonium cation. Due to the symmetry within each ion, two main signals for the methyl groups would be anticipated.

-

¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the methyl carbons of the dimethylammonium and dimethylcarbamate ions, in addition to the carbonyl carbon of the carbamate (B1207046).

-

FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching in the ammonium (B1175870) ion, C-H stretching of the methyl groups, and a strong absorption for the C=O stretching of the carbamate group.[2]

-

Mass Spectrometry: Mass spectrometry of this ionic compound would likely show fragmentation patterns corresponding to the dimethylammonium cation and the dimethylcarbamate anion and their subsequent fragments.[2]

Applications

The primary application of this compound is as a "switchable-polarity solvent". This property allows for its use in various chemical processes where a change in solvent polarity is advantageous for reaction control or product separation.

-

Chemical Synthesis: It serves as a reusable reaction medium for various organic syntheses, such as the synthesis of monoarylidene cyclopentanones.[1]

-

Extractions: It has been utilized for the distillation extraction of tannins from plant materials.[1]

-

Electrochemistry: DIMCARB has been employed in the electrodeposition of silver and lead.[1]

-

Nanomaterial Synthesis: It has found use in the synthesis of silver and gold nanostructures.[1]

Biological Activity and Toxicology

There is a lack of significant research into the pharmacological activity of this compound. Its primary applications are in industrial and chemical synthesis, and it is not recognized as a therapeutic agent. Toxicological data is also limited, but due to its components, dimethylamine and its potential to react with nitrites to form nitrosamines, it should be handled with appropriate safety precautions. The compound is classified as a flammable liquid and can cause skin and eye irritation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Switchable Polarity Mechanism

The switchable polarity of this compound is a key feature. In its ionic form, it is a relatively polar solvent. Upon heating, it undergoes a reversible decomposition to the less polar dimethylamine and non-polar carbon dioxide. This process is illustrated below.

Caption: The reversible equilibrium of this compound.

Conclusion

This compound is a compound with a simple yet elegant chemistry that has found a significant niche in modern chemical applications, particularly as a switchable-polarity solvent. While its historical origins are not prominently documented, its utility in green chemistry is well-established. This guide has provided a comprehensive overview of its synthesis, properties, and applications, drawing from available scientific literature and chemical data sources. The absence of known biological or pharmacological activity defines its role as an industrial and laboratory chemical rather than a therapeutic agent. The detailed information and visualizations presented herein are intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound.

References

- 1. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]

- 5. This compound(DIMCARB) | 4137-10-4 [amp.chemicalbook.com]

Spectroscopic Profile of Dimethylammonium Dimethylcarbamate: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of dimethylammonium dimethylcarbamate (B8479999), a compound of interest for researchers, scientists, and professionals in drug development due to its applications as a transient ionic liquid.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of dimethylammonium dimethylcarbamate, often referred to by the acronym DIMCARB. Formed from the reaction of dimethylamine (B145610) and carbon dioxide, this compound exists as an ionic liquid under certain conditions and has garnered attention for its use as a recyclable solvent and in extraction processes. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹³C and ¹H NMR are essential for confirming its ionic nature and the presence of the dimethylammonium cation and the dimethylcarbamate anion.

Carbon-13 NMR (¹³C NMR) Data

The ¹³C NMR spectrum of this compound provides key insights into the carbon environments within the molecule. The spectrum is characterized by distinct peaks corresponding to the methyl groups of the dimethylammonium cation and the dimethylcarbamate anion, as well as the carboxylate carbon of the anion.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Carbonyl carbon (N-COO⁻) |

| ~37 | Methyl carbons (-N(CH₃)₂) |

| ~35 | Methyl carbons (-N⁺H₂(CH₃)₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Proton NMR (¹H NMR) Data

| Expected Chemical Shift (δ) ppm | Assignment | Multiplicity | Integration |

| Broad singlet | N-H protons of the ammonium (B1175870) cation | Singlet | 2H |

| Singlet | Methyl protons of the carbamate (B1207046) anion | Singlet | 6H |

| Singlet | Methyl protons of the ammonium cation | Singlet | 6H |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carbamate and ammonium functionalities.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | N-H stretching vibration of the ammonium group |

| ~2950-2800 | C-H stretching vibrations of the methyl groups |

| ~1640 (strong) | Asymmetric C=O stretching of the carbamate |

| ~1400 | Symmetric C=O stretching of the carbamate |

| ~1260 | C-N stretching vibration |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. Given that this compound is an ionic liquid, specific considerations are necessary.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: Spectra are typically recorded at room temperature (298 K).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹H NMR: A standard one-pulse ¹H NMR experiment is conducted.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The sample is spread evenly to ensure good contact with the crystal surface.

Data Acquisition (FTIR):

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, which can be visualized to enhance understanding.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This diagram illustrates the synthesis of DIMCARB from dimethylamine and carbon dioxide, followed by its characterization using NMR and IR spectroscopy, leading to the elucidation of its chemical structure.

"Dimethylammonium dimethylcarbamate" safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Dimethylammonium Dimethylcarbamate (B8479999)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium dimethylcarbamate (DIMCARB), a carbamate (B1207046) salt of dimethylamine (B145610), is utilized as a solvent and extractant.[1][2][3] It is also investigated as an ionic liquid and is formed through the reaction of dimethylamine and carbon dioxide.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety and handling precautions is imperative for all personnel working with this chemical. This guide provides comprehensive information on the safe handling, storage, disposal, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[4][5]

Hazard Pictograms:

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H317: May cause an allergic skin reaction.[6]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4137-10-4 | [1][4] |

| Molecular Formula | C5H14N2O2 | [7] |

| Molecular Weight | 134.18 g/mol | [1][7] |

| Appearance | Clear colorless to light yellow liquid | [1][7] |

| Boiling Point | 60-61 °C | [1][7] |

| Density | 1.05 g/mL at 25 °C | [1][7] |

| Flash Point | 13 °C (55.4 °F) | [1] |

| Refractive Index | n20/D 1.454 | [1][7] |

| Solubility | Soluble in water. | [7] |

Toxicological Information

| Route of Exposure | Hazard Classification |

| Oral | Acute toxicity, Category 4[4] |

| Inhalation | Acute toxicity, Category 4[1][4] |

| Skin | Skin Corrosion/Irritation, Category 1C[4] |

| Eye | Serious Eye Damage/Eye Irritation, Category 1[1][4] |

| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3)[1][4] |

Experimental Protocols: Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Eyewash stations and safety showers must be readily accessible.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are mandatory when handling this compound:

| PPE Category | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1][4][8] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [1][4][8] |

| Body Protection | Wear appropriate protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure. | [4][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if ventilation is inadequate. | [4][8] |

Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.[8]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][8]

-

Use only non-sparking tools.[4]

-

Keep the container tightly closed when not in use.[4]

-

Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse.[4][8]

Storage Procedures

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

-

Keep containers tightly closed.[4]

-

Store in a locked-up, designated flammables area.[4]

-

Keep away from heat, sparks, and flame.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.[4]

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Seek immediate medical attention. | [4][6][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [4][6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [4][6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.[4][6]

-

Specific Hazards from the Chemical: The substance is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4][10] Containers may explode when heated.[4]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][6]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[4][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. No action should be taken that involves personal risk without suitable training.[11] Shut off all ignition sources.[11] Use personal protective equipment as required.[4] Ensure adequate ventilation.[4] Avoid breathing vapors.[4]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Methods for Containment and Cleaning Up: For small spills, use an inert absorbent material to soak up the spill.[4] Use spark-proof tools and explosion-proof equipment.[4] Collect the material and place it in a suitable, closed container for disposal.[4]

Visualizations

References

- 1. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]

- 3. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. airgas.com [airgas.com]

The Green Chemistry of DIMCARB: A Technical Guide for Sustainable Synthesis

Executive Summary: N,N-Dimethylammonium N',N'-dimethylcarbamate (DIMCARB) is emerging as a significant compound within the domain of green chemistry, offering a sustainable alternative to conventional volatile organic solvents. Formed from the simple, atom-economical reaction of dimethylamine (B145610) and carbon dioxide, DIMCARB functions as a "distillable" ionic liquid. This unique characteristic allows for its use as a reaction medium that can be easily recovered and recycled, drastically reducing solvent waste. Its utility in promoting chemical reactions, such as Aldol condensations, with high yield and selectivity, further underscores its potential. This technical guide provides an in-depth analysis of DIMCARB's green chemistry aspects, including its synthesis, physicochemical properties, and applications. It also presents detailed experimental protocols and addresses the current state of knowledge regarding its safety and environmental profile.

Introduction: DIMCARB as a Green Chemistry Tool

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. A primary focus has been the replacement of volatile organic compounds (VOCs) with safer, more sustainable alternatives.[1] Ionic liquids (ILs) have been a major area of interest due to their negligible vapor pressure, but they often present challenges related to cost, toxicity, and product separation.[1]

DIMCARB, an association product of dimethylamine and carbon dioxide, presents a compelling solution.[2] It is a low-melting, viscous liquid that functions as a "distillable" ionic medium.[1][2] Unlike many conventional ionic liquids, DIMCARB exists in a dynamic equilibrium with its gaseous precursors.[2] Above approximately 60°C, it dissociates into dimethylamine and CO2, allowing it to be removed from a reaction mixture via distillation.[2] Upon cooling, the components readily recombine, enabling a simple and efficient recovery and recycling loop, which is a cornerstone of sustainable chemical processing.[2]

Physicochemical and Solvent Properties

DIMCARB is a clear, colorless to light yellow liquid with properties that make it a versatile solvent.[3][4] Its ability to dissolve a range of solutes, combined with its unique thermal behavior, sets it apart from traditional solvents.

Quantitative Data

The key physical and chemical properties of DIMCARB are summarized in the table below. The molar ratio of dimethylamine to carbon dioxide can vary from the stoichiometric 2:1, with commercial sources often reporting a ratio of 1.6:1.[1][5]

| Property | Value | References |

| Molecular Formula | C5H14N2O2 | [6] |

| Molecular Weight | 134.18 g/mol | [6] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Density | 1.05 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 60-61 °C (dissociates) | [3][4][6] |

| Flash Point | 65.6 °C (150 °F) | [3][4] |

| Refractive Index | n20/D 1.454 | [3][4][6] |

| Storage Temperature | 2-8 °C | [3][4] |

Solubility Profile

DIMCARB's solvent capabilities are broad, making it suitable for a variety of chemical transformations.

| Solute Type | Solubility Behavior | References |

| Water | Highly miscible | [1] |

| Organic Solvents | Highly miscible with benzene, dichloromethane, diethyl ether, methanol | [1] |

| Hydrocarbons | Immiscible | [1] |

| Inorganic Salts | Moderately soluble | [1] |

Green Synthesis and Recyclability of DIMCARB

The synthesis of DIMCARB aligns well with green chemistry principles, primarily through the utilization of carbon dioxide as a C1 building block.

Synthesis of DIMCARB

The most straightforward synthesis involves the direct reaction of two equivalents of dimethylamine with one equivalent of carbon dioxide.[2] A common laboratory method involves using solid carbon dioxide (dry ice).[7] An industrial process has also been patented that controls the exothermic reaction between gaseous dimethylamine and carbon dioxide to produce the liquid product.[8]

Applications in Green Synthesis

DIMCARB's primary application in green chemistry is as a recyclable reaction medium that can replace conventional VOCs. Its use in Aldol condensations is a well-documented example.

Aldol Condensation Reactions

DIMCARB serves as an effective medium for Aldol condensation reactions, for instance, between aryl aldehydes and symmetrical ketones.[1] The use of DIMCARB can lead to high yields and improved selectivity for mono-condensation products.[1] A significant green advantage is the ability to recover up to 85% of the DIMCARB by vacuum distillation after the reaction is complete.

Clarification on Polyhydroxyalkanoate (PHA) Extraction

Several literature sources discuss the use of green solvents for the extraction of polyhydroxyalkanoates (PHAs) from microbial biomass. While DIMCARB has been mentioned in this context, detailed studies and protocols consistently specify the use of Dimethyl Carbonate (DMC) , a different chemical compound (CAS 616-38-6), for this purpose.[9][10][11][12][13] DMC is also considered a green solvent and is effective in PHA extraction, affording high polymer recovery and purity.[10][11] It is crucial for researchers to distinguish between DIMCARB (Dimethylammonium Dimethylcarbamate) and DMC (Dimethyl Carbonate) to ensure the correct solvent is used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of DIMCARB.

Protocol 1: Synthesis of DIMCARB

This protocol describes a general laboratory-scale synthesis based on literature descriptions.[7]

Materials:

-

Dimethylamine solution (e.g., in an aprotic, non-polar solvent like THF or toluene)

-

Dry ice (solid carbon dioxide)

-

Reaction flask equipped with a magnetic stirrer and a drying tube

Procedure:

-

Cool the dimethylamine solution in the reaction flask to 0°C using an ice bath.

-

While stirring vigorously, slowly add small pieces of dry ice to the solution. A 2:1 molar ratio of dimethylamine to CO2 should be targeted.

-

Monitor the reaction, as it is exothermic. Maintain the temperature below 40-50°C.

-

Continue adding dry ice until the reaction ceases (i.e., no more gas evolution upon addition).

-

Allow the mixture to warm to room temperature. The resulting liquid is DIMCARB, which can be used directly or purified further if necessary.

Protocol 2: Aldol Condensation of Benzaldehyde (B42025) and Cyclopentanone (B42830)

This protocol is adapted from a published procedure for monoarylidene synthesis using DIMCARB.[1]

Materials:

-

DIMCARB

-

Benzaldehyde

-

Cyclopentanone

-

0.5 M Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel with magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Add benzaldehyde (1.0 g, 9.4 mmol) to DIMCARB (10 mL) in the reaction vessel at ambient temperature with stirring.

-

Heat the solution to 52°C.

-

Add cyclopentanone (0.79 g, 9.4 mmol) in a single portion.

-

Continue stirring at 52°C for 3 hours. The reaction mixture will typically darken over this period.

-

Workup and DIMCARB Recovery: a. Assemble the vacuum distillation apparatus and recover the DIMCARB by distillation at 60°C under high vacuum. b. Acidify the undistilled residue with 0.5 M H₂SO₄ (25 mL). c. Extract the aqueous layer with ethyl acetate (3 x 25 mL). d. Combine the organic fractions, dry with anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

Safety and Environmental Profile

While DIMCARB offers significant green advantages in terms of recyclability and as a replacement for VOCs, a comprehensive assessment of its environmental impact is limited by a lack of available data.

Hazard Information

DIMCARB is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[3] It is also flammable.[3] Standard personal protective equipment, including gloves and safety glasses, should be used when handling the substance.